FD-1080 free acid
CAS No.:
Cat. No.: VC20513840
Molecular Formula: C40H39ClN2O6S2
Molecular Weight: 743.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H39ClN2O6S2 |
|---|---|
| Molecular Weight | 743.3 g/mol |
| IUPAC Name | 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
| Standard InChI | InChI=1S/C40H39ClN2O6S2/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49) |
| Standard InChI Key | NDZQFRYUXBSGNX-UHFFFAOYSA-N |
| Isomeric SMILES | C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O |
| Canonical SMILES | C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O |
Introduction
Structural Overview
This compound is characterized by the following features:
-
Core Structure: It contains a benzo[cd]indolium core, which is a fused aromatic system known for its electronic properties.
-
Substituents:
-
A sulfonate group at the butane chain end, enhancing its water solubility.
-
A chloro group attached to the cyclohexene ring.
-
Conjugated double bonds that extend across the molecule, contributing to its unique optical and electronic properties.
-
-
Molecular Formula: C₄₆H₅₀ClN₂O₆S₂.
-
Molecular Weight: Approximately 849.5 g/mol.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core | Benzo[cd]indolium |
| Functional Groups | Sulfonate (-SO₃⁻), Chlorine (-Cl) |
| Conjugation | Extensive π-conjugation across the molecule |
| Solubility | Water-soluble due to sulfonate groups |
Synthesis
The synthesis of this compound involves multiple steps, typically requiring advanced organic chemistry techniques:
-
Preparation of the Benzo[cd]indolium Core:
-
The benzo[cd]indolium core is synthesized via cyclization reactions involving indole derivatives and aldehydes.
-
-
Functionalization:
-
Introduction of the sulfonate group through sulfonation reactions.
-
Incorporation of the chloro group into the cyclohexene ring using electrophilic substitution.
-
-
Conjugation Assembly:
-
The conjugated system is built by successive coupling reactions, often utilizing Wittig or Knoevenagel condensation methods.
-
-
Final Purification:
-
The compound is purified using chromatography techniques to ensure structural integrity and purity.
-
Applications
This compound has potential uses in various fields due to its unique properties:
Optical Applications
The extended conjugated system makes it useful as a dye or fluorescent probe in imaging and spectroscopy.
Biological Studies
Its water solubility and functional groups allow it to interact with biological systems, making it a candidate for:
-
Cellular imaging
-
Drug delivery systems
-
Photodynamic therapy agents
Industrial Applications
The compound's stability and electronic properties may find applications in organic electronics, such as organic light-emitting diodes (OLEDs).
Comparative Analysis with Similar Compounds
To better understand its significance, comparisons with structurally similar compounds are provided below:
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sodium;4-(3-(4-sulfobutyl)benzo[e]indolium)butane sulfonate | Similar core | Contains indole structure and sulfonate group |
| Benzothiazole derivatives | Varies | Known for diverse pharmacological properties |
Interaction Studies
Studies on this compound focus on its interaction with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects.
Stability and Reactivity
The presence of sulfonate groups enhances its stability in aqueous solutions, while the conjugated system provides reactivity under specific conditions (e.g., light exposure).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume